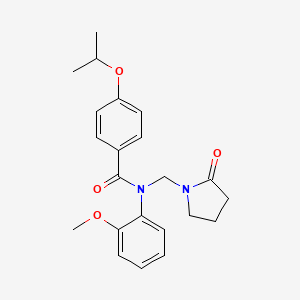

2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 2-methylbenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

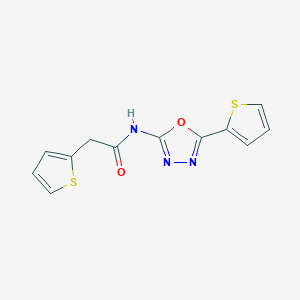

The synthesis of complex organic compounds often involves multi-step reactions that can include various functional groups and structural motifs. In the case of 2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 2-methylbenzoate, although the specific synthesis is not detailed in the provided papers, similar compounds have been synthesized through reactions involving key functional groups and structural components. For instance, 2-(4-Chlorophenyl)-2-oxoethyl 3-methylbenzoate was synthesized by reacting 4-chlorophenacyl bromide with 2-methylbenzoic acid using a slight excess of potassium or sodium carbonate in a DMF medium at room temperature . This suggests that a similar approach could potentially be applied to synthesize the compound , with appropriate substitutions for the chlorophenyl and nitro groups.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial in determining their chemical properties and reactivity. X-ray crystallography is a common method used to elucidate the structure of such molecules. For example, the structure of a related compound, methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate, was determined using X-ray analysis, revealing a slightly warped ring system and the orientation of substituents around the heterocyclic core . Similarly, the crystal structure of 2-[(3,4-dimethoxybenzyl)(methyl)amino]-2-phenylethanol showed the influence of substituents on the nitrogen atom's character, which can be either sp3 or sp2, affecting the overall molecular conformation . These insights into molecular structure can be extrapolated to understand the conformation and electronic structure of 2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 2-methylbenzoate.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and molecular structure. The abstracts provided do not directly discuss the chemical reactions of 2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 2-methylbenzoate, but they do offer insights into the reactivity of structurally related compounds. For instance, the reaction mechanism suggested for the synthesis of methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate involves a Michael addition followed by ring closure . This type of reaction could be relevant to the compound , considering the presence of similar reactive sites.

Physical and Chemical Properties Analysis

The physical and chemical properties of organic compounds are closely related to their molecular structure. The compound 2-(4-Chlorophenyl)-2-oxoethyl 3-methylbenzoate's structure was confirmed by IR and X-ray diffraction studies, and its vibrational wavenumbers were computed using HF and DFT methods . These methods can also be applied to determine the physical and chemical properties of 2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 2-methylbenzoate. The first hyperpolarizability and infrared intensities reported for the chlorophenyl compound indicate that similar analyses could provide insights into the nonlinear optical properties and IR spectrum of the compound . Additionally, HOMO and LUMO analysis, as well as MEP performed by the DFT method, can offer information on the electronic properties and charge distribution within the molecule .

Aplicaciones Científicas De Investigación

Organic Synthesis Methodologies

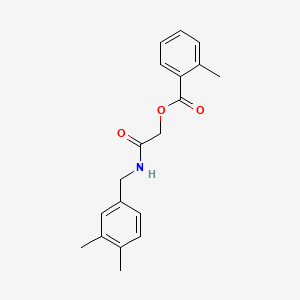

Chemoselective Methylation A study demonstrates the chemoselective methylation of functionalized anilines using dimethyl carbonate over NaY faujasite, achieving high selectivity towards mono-N-methylation without concurrent O-methylation or N-/O-methoxy carbonylation side processes (Selva, Tundo, & Perosa, 2003). This research underscores the precision achievable in modifying molecular structures, which could be relevant for derivatives of "2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 2-methylbenzoate."

Corrosion Inhibition

Corrosion Inhibition on Mild Steel

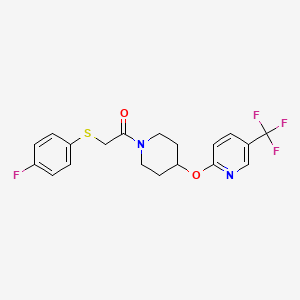

The efficiency of Schiff base derivatives as corrosion inhibitors on mild steel in sulfuric acid solution has been investigated, showing significant inhibition efficiency, which suggests potential applications for related compounds in protecting industrial materials (Al-amiery et al., 2014). This indicates the broader applicability of similar compounds in corrosion protection.

Potential as Biological Precursors

Synthesis of Tetrahydrobenzo[b]pyrans and Pyrano[2,3-c]pyrazoles

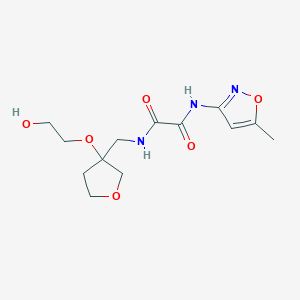

Research on the synthesis of novel compounds like tetrahydrobenzo[b]pyrans and pyrano[2,3-c]pyrazoles using a novel catalyst suggests potential pathways for developing pharmacologically active derivatives of "2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 2-methylbenzoate" (Maleki & Ashrafi, 2014).

Antitumor Properties of Benzothiazoles

Studies on benzothiazoles reveal their potent antitumor properties, suggesting that structural analogs, potentially including "2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 2-methylbenzoate," could be explored for their biological activities (Bradshaw et al., 2002).

Mecanismo De Acción

Propiedades

IUPAC Name |

[2-[(3,4-dimethylphenyl)methylamino]-2-oxoethyl] 2-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-13-8-9-16(10-15(13)3)11-20-18(21)12-23-19(22)17-7-5-4-6-14(17)2/h4-10H,11-12H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMFLOZRGYGTDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CNC(=O)COC(=O)C2=CC=CC=C2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 2-methylbenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-Methylidenecyclohexyl)methyl]prop-2-enamide](/img/structure/B2506758.png)

![N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2506761.png)

![3-amino-4-(furan-2-yl)-N-(3-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2506768.png)

![[4-(3-Chlorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone](/img/structure/B2506770.png)

![N-[2-(3,5-Difluorophenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2506773.png)

![2-Bromo-N-[1-(2,5-dimethylphenyl)-5-methylpyrazol-4-YL]-6-methylpyridine-3-carboxamide](/img/structure/B2506774.png)